TMP195

Übersicht

Beschreibung

TMP-195 is an inhibitor of class IIa histone deacetylases (HDACs; Kis = 59, 60, 26, and 15 nM for HDAC4, 5, 7, and 9, respectively). It is selective for class IIa HDACs over class I and class IIb HDACs (Kis = 10-43 μM for HDAC1-3, 6, 9, and 10-11). TMP-195 blocks accumulation of chemoattractant chemokine ligand 2 (CCL2) in the supernatant of monocytes stimulated with macrophage colony-stimulating factor (CSF-1). It increases secretion of CCL1 by monocytes stimulated with CSF-1 and granulocyte/monocyte colony-stimulating factor (GM-CSF). In vivo, TMP-195 reduces tumor burden and the number of pulmonary metastases in a macrophage-dependent autochthonous mouse model of breast cancer.

TMP195 is a potent and selective class IIa HDAC inhibitor with IC50s of 59 nM, 60 nM, 26 nM and 15 nM for HDAC4, HDAC5, HDAC7 and HDAC9 respectively. This compound can reprogram monocytes and macrophages in the tumor into cells able to sustain a robust CD8 T cell-mediated anti-tumoral immune response.

Wissenschaftliche Forschungsanwendungen

Onkologie

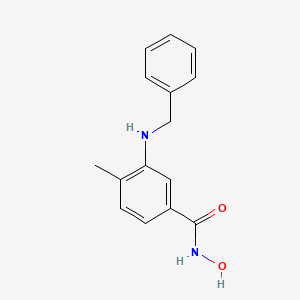

TMP195 in der Krebsbehandlung: This compound hat gezeigt, dass es multiresistente Krebszellen für zytotoxische Krebsmedikamente wieder sensibilisieren kann {svg_1}. Es verstärkt die durch Medikamente induzierte Apoptose und sensibilisiert Krebszellen, die ABCB1 oder ABCG2 überexprimieren, Proteine, die zur Medikamentenresistenz beitragen {svg_2}. Dies deutet auf eine potenzielle Rolle für this compound bei der Überwindung der Chemoresistenz in der Krebstherapie hin.

Immuntherapie

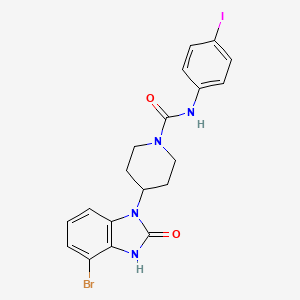

This compound in der Immunmodulation: Forschungen zeigen, dass this compound das Tumormikromilieu durch Veränderung des Makrophagenphänotyps modulieren kann, wodurch die Tumorlast und die Metastasierung reduziert werden {svg_3}. Dies unterstreicht seinen potenziellen Einsatz in der Immuntherapie, insbesondere in Strategien, die darauf abzielen, tumorassoziierte Makrophagen umzuerziehen, um Krebs zu bekämpfen {svg_4}.

Knochenregeneration

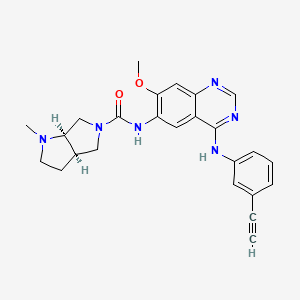

This compound in der Frakturheilung: Studien haben gezeigt, dass Nanopartikel, die mit this compound angereichert sind, die Differenzierung von mesenchymalen Stammzellen des Knochenmarks in Osteoblasten fördern können, was die Knochenregeneration und Frakturheilung unterstützt {svg_5}. Diese Anwendung könnte die Behandlung von Frakturen und anderen knochenbedingten Erkrankungen revolutionieren.

Herz-Kreislauf-Gesundheit

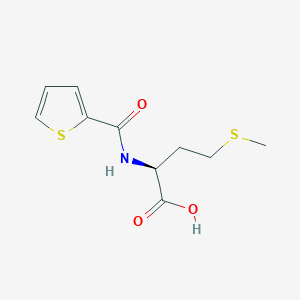

This compound in der Atherosklerose: Es wurde festgestellt, dass this compound die Läsionsbildung bei Atherosklerose durch Verringerung der Endothelaktivierung und Leukozytenrekrutierung sowie durch Begrenzung der proinflammatorischen Reaktionen in Makrophagen abschwächt {svg_6}. Dies weist auf sein Potenzial als Therapeutikum für Herz-Kreislauf-Erkrankungen hin.

Stoffwechselstörungen

This compound in der Stoffwechselregulation: This compound hat sich als vielversprechend bei der Linderung von Lipopolysaccharid-induzierter akuter Nierenschädigung erwiesen, die mit Stoffwechselstörungen verbunden ist {svg_7}. Seine Fähigkeit, die Apoptose und Entzündung von Nierentubuluszellen zu mindern, deutet auf eine Rolle bei der Bewältigung von Stoffwechselkomplikationen hin.

Wirkmechanismus

Target of Action

TMP195 is a potent and selective inhibitor of class IIa histone deacetylase (HDAC) with Ki values of 59, 60, 26, 15 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively . These HDACs are the primary targets of this compound and play a pivotal role in the transcriptional regulation of genes within the nucleus .

Mode of Action

This compound interacts with its targets, the class IIa HDACs, and inhibits their function . This inhibition leads to changes in the transcriptional regulation of genes, which can have various downstream effects. For instance, this compound treatment significantly enhances drug-induced apoptosis and sensitizes multidrug-resistant cancer cells overexpressing ABCB1 or ABCG2 to anticancer drugs .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to prevent HDAC4 translocation from the cytoplasm to the nucleus, thereby activating the NRF2/HO-1 signaling pathway . This pathway plays a crucial role in cellular responses to oxidative stress. Additionally, this compound promotes the differentiation of bone marrow mesenchymal stem cells into osteoblasts while inhibiting the differentiation of bone marrow mononuclear macrophages into osteoclasts .

Eigenschaften

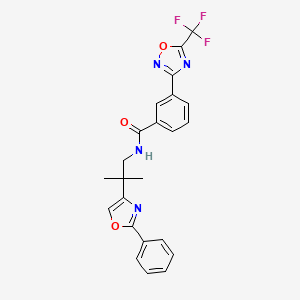

IUPAC Name |

N-[2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N4O3/c1-22(2,17-12-32-20(28-17)14-7-4-3-5-8-14)13-27-19(31)16-10-6-9-15(11-16)18-29-21(33-30-18)23(24,25)26/h3-12H,13H2,1-2H3,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCSXAUJBQZZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C(F)(F)F)C3=COC(=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

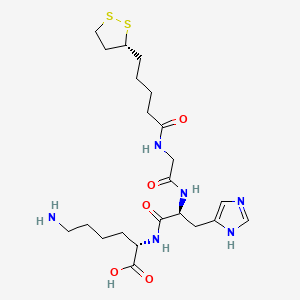

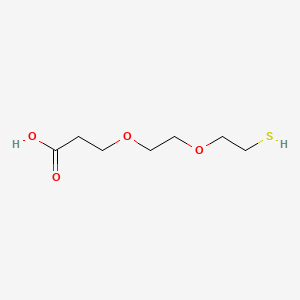

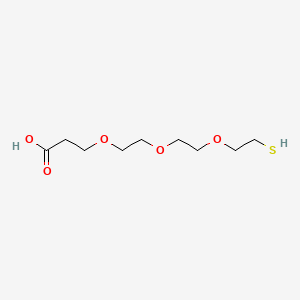

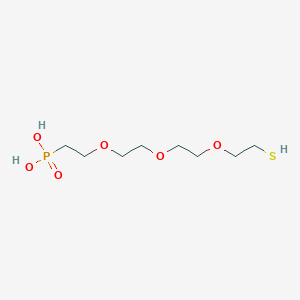

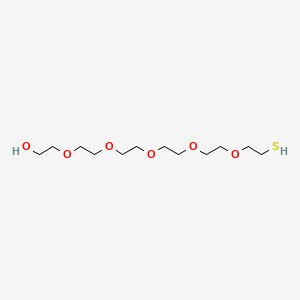

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of TMP195?

A: this compound acts as a potent and selective inhibitor of class IIa histone deacetylases (HDACs). [, , , , , , , ]

Q2: How does this compound's inhibition of class IIa HDACs impact cellular processes?

A: By inhibiting class IIa HDACs, this compound promotes histone acetylation. This epigenetic modification can influence gene expression, ultimately impacting various cellular processes like cell growth, differentiation, and immune responses. [, , , , , , ]

Q3: Can you elaborate on the specific downstream effects of this compound observed in preclinical studies?

A3: this compound has demonstrated promising anti-tumor effects in preclinical models. Specifically, it can:

- Reprogram Tumor-Associated Macrophages: this compound shifts macrophages towards an anti-tumor phenotype (M1 polarization), enhancing their ability to attack tumor cells and boosting the immune response against cancer. [, , , ]

- Sensitize Multidrug-Resistant Cancer Cells: It can reverse resistance to certain anticancer drugs, particularly those whose efflux is mediated by ABCB1 and ABCG2 transporters. []

- Reduce Atherosclerotic Plaque Vulnerability: In experimental models, this compound has shown the ability to stabilize atherosclerotic plaques by reducing inflammation and macrophage infiltration. []

- Alleviate Acute Kidney Injury: Preclinical studies suggest a potential protective effect of this compound against acute kidney injury, likely through its anti-inflammatory and anti-apoptotic properties. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C22H19F3N4O3, and its molecular weight is 444.41 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers do not include detailed spectroscopic data, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed for structural confirmation of such compounds.

Q6: What is known about the structure-activity relationship (SAR) of this compound?

A: While detailed SAR studies are not presented in these papers, the presence of the trifluoromethyloxadiazole (TFMO) moiety is highlighted for its selective binding to class IIa HDACs. [] Understanding the impact of structural modifications on this compound's activity, potency, and selectivity would be essential for optimizing its therapeutic potential.

Q7: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

A: The research papers primarily focus on the in vitro and in vivo effects of this compound. Further investigations into its absorption, distribution, metabolism, and excretion (ADME) are necessary to establish its PK/PD profile and guide dosing regimens. []

Q8: What evidence supports the in vivo efficacy of this compound?

A: Preclinical studies using mouse models have demonstrated the anti-tumor effects of this compound, particularly in breast cancer. [] Additionally, its potential in other conditions, such as atherosclerosis [] and acute kidney injury [], has been suggested based on animal model data.

Q9: Are there any specific drug delivery strategies being explored for this compound?

A: One study explored the use of biomimetic nanoparticles to deliver this compound and enhance its targeting to tumor-associated macrophages. [] Developing efficient drug delivery systems would be crucial for maximizing this compound's therapeutic efficacy and minimizing potential off-target effects.

Q10: What is known about the potential toxicity and safety profile of this compound?

A: While the provided research highlights the potential therapeutic benefits of this compound, further comprehensive toxicological studies are needed to fully evaluate its safety profile, including potential long-term effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.